N-Allylhex-5-en-1-amine
Description
Contextualization within the Chemistry of Unsaturated Amines
N-Allylhex-5-en-1-amine belongs to the class of unsaturated amines, which are organic compounds containing at least one carbon-carbon double or triple bond and an amine functional group. researchgate.netorganic-chemistry.org These compounds are of significant interest in organic chemistry due to the dual reactivity afforded by the nucleophilic nitrogen atom and the reactive π-bonds. beilstein-journals.org The presence of unsaturation allows for a wide array of chemical transformations, making them versatile building blocks in the synthesis of complex molecules. beilstein-journals.org
Unsaturated amines can be broadly categorized based on the position of the unsaturation relative to the amine. This compound is a secondary amine with two terminal alkene functionalities, specifically a diallylamine (B93489) derivative. organic-chemistry.orgnih.gov The reactivity of unsaturated amines is influenced by several factors, including the nature of the substituents on the nitrogen atom and the carbon chain, as well as the degree of substitution and geometry of the double bonds. mdpi.com Their ability to participate in reactions such as additions, cycloadditions, and metathesis makes them valuable precursors for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. researchgate.netmdpi.comd-nb.info
Significance as a Building Block in Contemporary Synthetic Research
This compound has emerged as a significant building block in modern organic synthesis, primarily due to its utility in constructing cyclic and heterocyclic frameworks. d-nb.infomolaid.com Its structure, featuring two terminal double bonds, makes it an ideal substrate for ring-closing metathesis (RCM), a powerful and widely used reaction for the formation of unsaturated rings. organic-chemistry.orgwikipedia.org
The application of this compound and its derivatives in RCM allows for the efficient synthesis of various nitrogen-containing heterocycles, such as tetrahydropyridines and other related structures. researchgate.netd-nb.info These heterocyclic motifs are common in a vast array of biologically active compounds and natural products. researchgate.netnih.govnih.gov The strategic placement of the two alkene groups in this compound facilitates intramolecular cyclization, leading to the formation of five-, six-, or seven-membered rings, which are core structures in many pharmaceutical agents. wikipedia.org
Furthermore, the double bonds in this compound can participate in various cycloaddition reactions, providing another avenue for the synthesis of complex molecular architectures. beilstein-journals.orgresearchgate.netbeilstein-journals.org The ability to undergo these transformations in a controlled and often stereoselective manner underscores the importance of this compound as a versatile synthon in the toolbox of synthetic organic chemists. Its role in the synthesis of novel compounds continues to be an active area of research.
Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C9H17N | 139.24 | 174148-37-9 |
| N-Benzylhex-5-en-1-amine | C13H19N | 189.30 | Not Available |
| N,N-Dimethylhex-5-en-2-amine | C8H17N | 127.23 | Not Available |
| Hex-5-en-1-amine (B1268122) | C6H13N | 99.17 | 34825-70-2 |
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-prop-2-enylhex-5-en-1-amine |
InChI |
InChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h3-4,10H,1-2,5-9H2 |
InChI Key |
HFOCFIYZTIAKAD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCNCC=C |
Origin of Product |
United States |
Reactivity and Transformational Chemistry of N Allylhex 5 En 1 Amine
Cyclization Reactions
Cyclization reactions are fundamental processes in organic synthesis, enabling the construction of cyclic frameworks that are prevalent in natural products, pharmaceuticals, and materials science. For a substrate like N-Allylhex-5-en-1-amine, with its two terminal double bonds, intramolecular cyclization is a highly favorable pathway.
Ring-Closing Metathesis (RCM) of this compound
Ring-closing metathesis (RCM) stands out as a powerful and versatile method for the synthesis of unsaturated rings. wikipedia.org This reaction involves the intramolecular rearrangement of a diene, catalyzed by a metal-alkylidene complex, to form a cycloalkene and a small volatile byproduct, typically ethylene (B1197577). wikipedia.org The key intermediate in this process is a metallacyclobutane, which can undergo cycloreversion to either revert to the starting materials or proceed to the desired cyclic product. organic-chemistry.org For terminal dienes like this compound, the removal of ethylene gas from the reaction mixture provides a strong thermodynamic driving force, shifting the equilibrium towards the formation of the cyclic product. organic-chemistry.org
The efficiency of RCM is influenced by the structure of the diene substrate. In the case of this compound, the length of the carbon chain separating the two terminal alkenes is ideal for the formation of a seven-membered ring, a common and stable heterocyclic structure. The presence of the amine functionality, however, introduces complexities that can affect the reaction's efficiency.
The substrate scope of RCM is broad, accommodating the synthesis of rings ranging from 5 to 30 atoms, including polycyclic and heterocyclic systems containing nitrogen, oxygen, sulfur, and phosphorus. wikipedia.org The tolerance of modern RCM catalysts to various functional groups allows for the synthesis of complex molecules. wikipedia.org
The development of well-defined ruthenium-based catalysts, particularly those pioneered by Grubbs and Schrock, has revolutionized the field of olefin metathesis. These catalysts exhibit high activity, functional group tolerance, and stability. For the RCM of amine-containing substrates like this compound, second-generation Grubbs catalysts are often employed due to their enhanced reactivity and stability compared to their first-generation counterparts. organic-chemistry.org These catalysts typically feature an N-heterocyclic carbene (NHC) ligand, which contributes to their robustness. organic-chemistry.org
The choice of catalyst is critical, especially when dealing with challenging substrates. For instance, cyclic alkyl amino carbene (CAAC) and N-heterocyclic carbene (NHC) complexes represent the state-of-the-art in ruthenium metathesis catalysts. nih.gov The nitro-Grela catalyst and its CAAC analogues have also been studied for their amine tolerance. nih.gov
| Catalyst Type | Key Features | Reference |
| First-Generation Grubbs Catalysts | Basic ruthenium catalysts. | organic-chemistry.org |
| Second-Generation Grubbs Catalysts | Feature an N-heterocyclic carbene (NHC) ligand for enhanced reactivity and stability. | organic-chemistry.org |
| Hoveyda-Grubbs Catalysts | Known for their high stability and activity. | nih.gov |
| CAAC and NHC Complexes | State-of-the-art catalysts with varying degrees of amine tolerance. | nih.gov |
| Nitro-Grela Catalyst | An NHC catalyst studied for its amine tolerance. | nih.gov |
The stereochemical outcome of RCM, specifically the E/Z selectivity of the newly formed double bond in the cyclic product, is a critical aspect of the reaction. This selectivity is often dependent on the ring size and the substitution pattern of the diene. For medium-sized rings, a mixture of E and Z isomers is common, while for larger macrocycles, the E isomer often predominates due to thermodynamic stability. In some cases, specific catalyst systems or substrate pre-organization can be used to influence the stereoselectivity. For example, the use of hydrogen bonding to create a pre-cyclization conformation has been shown to direct the stereochemical outcome of RCM. wikipedia.org
While this compound itself forms a seven-membered ring, its homologs with longer chains between the terminal alkenes have the potential for macrocyclization. RCM has proven to be an effective tool for the synthesis of macrocycles, which are ring systems containing 12 or more atoms. drughunter.com These large rings are of significant interest in drug discovery. drughunter.com The success of macrocyclization via RCM often depends on factors such as high dilution to favor intramolecular over intermolecular reactions and the choice of a highly efficient catalyst. drughunter.com
A significant challenge in the RCM of substrates like this compound is the presence of the basic amine functionality. researchgate.net Amines can coordinate to the metal center of the catalyst, leading to catalyst deactivation or decomposition. researchgate.net This interaction can interfere with the catalytic cycle and reduce the efficiency of the metathesis reaction. researchgate.net
Several strategies have been developed to mitigate this issue. One common approach is the protection of the amine group as a less basic derivative, such as a carbamate (B1207046) or an amide, prior to the metathesis reaction. rsc.org Another strategy involves performing the reaction in an acidic medium to protonate the amine, thereby preventing its coordination to the catalyst. rsc.org However, there is a growing number of examples where RCM is successful with unprotected amines, suggesting that factors like steric hindrance around the nitrogen atom and the specific nature of the catalyst can play a crucial role. researchgate.net
The interaction between amines and ruthenium catalysts can be complex. Primary and secondary alkylamines are generally considered more problematic than tertiary amines or anilines. nih.govacs.org The deleterious effects of amines on metathesis catalysts can follow different pathways, including nucleophilic attack on the metal-alkylidene moiety or proton abstraction from the metallacyclobutane intermediate. nih.govacs.org The impact of an amine on catalyst performance is influenced by its steric bulk, basicity, and nucleophilicity. nih.govacs.org
| Amine Type | General Impact on RCM | Mitigation Strategy | Reference |
| Primary Alkylamines | Generally problematic, can cause catalyst decomposition. | Protection of the amine group (e.g., as a carbamate). | rsc.orgnih.gov |
| Secondary Alkylamines | Can also be problematic, similar to primary amines. | Protection or use of specific catalysts. | rsc.orgnih.gov |
| Tertiary Alkylamines | Often considered less detrimental due to steric hindrance. | Generally tolerated, but can still cause issues. | acs.org |
| Anilines | Generally well-tolerated and can even act as ancillary ligands. | Often no protection needed. | acs.org |
Functionalization Reactions at Alkene and Amine Sites
Beyond cyclization, the distinct functional groups of this compound allow for a range of selective transformations at either the alkene moieties or the secondary amine.
The two double bonds in this compound can undergo a variety of classic alkene functionalization reactions. The hex-5-ene moiety, being a terminal alkene, is particularly amenable to reactions that exhibit anti-Markovnikov selectivity.
One such reaction is hydroboration-oxidation , which would be expected to regioselectively introduce a hydroxyl group at the terminal carbon of the hex-5-enyl chain, yielding the corresponding amino alcohol. wikipedia.org This two-step process first involves the syn-addition of a borane (B79455) reagent across the double bond, followed by oxidation with hydrogen peroxide in basic solution. wikipedia.org
Epoxidation of the double bonds can be achieved using peroxy acids (e.g., m-CPBA) or other epoxidizing agents. This reaction would convert the alkene into an epoxide, a versatile intermediate that can be opened by various nucleophiles. wikipedia.org The reaction of the epoxide with the internal amine could also lead to further intramolecular cyclization products.
Dihydroxylation of the alkenes can be performed to yield diols. Syn-dihydroxylation can be accomplished using reagents like osmium tetroxide or cold, dilute potassium permanganate, leading to the formation of a cis-diol. youtube.com Anti-dihydroxylation can be achieved via epoxidation followed by acid-catalyzed hydrolysis.
The secondary amine in this compound is nucleophilic and can readily undergo N-functionalization reactions.
N-Alkylation involves the reaction of the amine with an alkylating agent, such as an alkyl halide or an alcohol under catalytic conditions, to form a tertiary amine. wikipedia.orggoogle.com The reaction with alkyl halides can sometimes lead to overalkylation to form quaternary ammonium (B1175870) salts. wikipedia.org Catalytic methods using alcohols as alkylating agents, often referred to as "borrowing hydrogen" methodology, offer a greener alternative. organic-chemistry.org
N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an amide. youtube.com This reaction is generally very efficient and can be carried out under a variety of conditions, often in the presence of a base to neutralize the acid byproduct. youtube.com The resulting amide can exhibit different reactivity compared to the parent amine and can be a useful protecting group or a precursor for further transformations. Lipase-catalyzed N-acylation of diallylamine (B93489) has also been reported, offering a biocatalytic route to chiral amides. researchgate.netresearchgate.net
| Reaction Type | Reagent | Product Type |
| N-Alkylation | Alkyl halide (e.g., CH3I) | Tertiary amine |
| N-Alkylation | Alcohol (e.g., CH3OH) with catalyst | Tertiary amine |
| N-Acylation | Acyl chloride (e.g., CH3COCl) | Amide |
| N-Acylation | Acid anhydride (e.g., (CH3CO)2O) | Amide |
This table provides examples of N-functionalization reactions applicable to this compound.
Cleavage and Rearrangement Reactions
Specific reagents and conditions can induce cleavage or rearrangement of the this compound structure, providing access to different molecular scaffolds.
A notable reaction of the allyl group in this compound is its cleavage mediated by thiyl radicals. This reaction provides a mild, metal-free method for the deallylation of amines. rsc.org The mechanism involves the isomerization of the allylic amine to an enamine, which is promoted by the thiyl radical. rsc.org This isomerization proceeds through a sequence of two hydrogen atom abstraction steps. The resulting enamine is then susceptible to cleavage upon treatment with aqueous acid. This methodology is particularly useful for the deprotection of allylated primary and secondary amines. rsc.org
The process is initiated by the abstraction of an allylic hydrogen atom (alpha to the nitrogen) by a thiyl radical, which can be generated from a thiol precursor. The resulting allylic radical then abstracts a hydrogen atom from the thiol at the gamma-carbon, leading to the formation of an enamine. Subsequent hydrolysis of the enamine cleaves the C-N bond, releasing the deallylated amine.
Deallylation Reactions in N-Allyl Systems
The cleavage of the allyl group from nitrogen atoms, known as N-deallylation, is a significant transformation in organic synthesis. The allyl group is frequently employed as a protecting group for amines due to its stability under various conditions and its selective removal under mild conditions. sioc-journal.cn This section explores the deallylation of N-allyl systems, with a focus on the chemistry relevant to this compound.
The deallylation of allylic amines can be achieved through several methods, most notably through transition metal catalysis. acs.org Palladium(0)-catalyzed reactions, in particular, have been extensively studied and are highly effective for this purpose. acs.orgscispace.comacs.org These reactions typically involve the formation of a π-allyl palladium complex, which is then attacked by a nucleophile to release the free amine. sioc-journal.cn
A variety of nucleophilic scavengers can be used in these palladium-catalyzed deallylations. acs.org Research has shown that N,N'-dimethylbarbituric acid is a highly efficient allyl group scavenger in the deprotection of mono- and diallylamines. acs.org Another patented method describes a deallylation reagent that includes a solvent system, a catalyst with a column VIII element (like palladium) coordinated with a soluble agent, and a nucleophilic compound. google.comgoogle.com
Nickel-catalyzed reactions also offer a viable route for deallylation. thieme-connect.comthieme-connect.com A method involving a Ni-H precatalyst in the presence of a Brønsted acid can induce isomerization of the N-allyl group, followed by hydrolysis to cleave the N-C bond. thieme-connect.comthieme-connect.com This approach has been shown to be tolerant of various functional groups. thieme-connect.comthieme-connect.com
Base-promoted deallylation represents another strategy, often proceeding via isomerization of the allyl group. sioc-journal.cn Additionally, deallylation can be achieved under reductive conditions. For instance, a metal-free method using sodium borohydride (B1222165) in methanol (B129727) has been developed for the deallylation of certain allyl esters, which could have implications for N-allyl systems as well. researchgate.net
Mechanistic Investigations and Theoretical Studies on N Allylhex 5 En 1 Amine Chemistry
Elucidation of Reaction Mechanisms
Understanding the stepwise process of a chemical reaction is fundamental to controlling its outcome. For N-Allylhex-5-en-1-amine, a molecule with two reactive alkene functionalities and a nucleophilic nitrogen atom, several important reaction classes have been mechanistically scrutinized.
Mechanistic Pathways in Catalytic Hydroamination
Catalytic hydroamination, the addition of an N-H bond across a C=C double bond, represents an atom-economical method for synthesizing nitrogen-containing compounds. For a substrate like this compound, this can occur in an intramolecular fashion to yield cyclic amines. The mechanistic pathways are heavily dependent on the type of catalyst employed.
Transition Metal-Catalyzed Pathways: A variety of transition metals, including nickel, rhodium, palladium, and gold, can catalyze the hydroamination of dienes. wikipedia.orgnih.govmdpi.comnih.gov While studies may not focus exclusively on this compound, the general mechanisms for diene hydroamination provide a strong framework.
For instance, nickel-catalyzed hydroamination of 1,3-dienes with alkylamines has been shown to proceed through a series of well-defined steps. wikipedia.orgacs.org A plausible pathway for the intramolecular hydroamination of this compound would involve:
Oxidative Addition/Coordination: The Ni(0) catalyst coordinates to one of the alkene moieties of the substrate.
N-H Activation: The amine's N-H bond undergoes oxidative addition to the metal center, forming a nickel-hydride-amido species.
Migratory Insertion: The coordinated alkene inserts into the nickel-hydride or nickel-nitrogen bond.
Reductive Elimination: The final C-N bond is formed through reductive elimination, regenerating the Ni(0) catalyst and releasing the cyclic amine product.
An unexpected thermodynamic finding in some nickel-catalyzed systems is that the reaction of a nickel(0) complex with an allylic amine in the presence of acid is favored to form a Ni(II) allyl complex, a reverse of the expected product formation step. wikipedia.orgacs.org This highlights the complexity and reversibility of individual steps within the catalytic cycle.
Gold catalysts, typically carbophilic Lewis acids, activate the alkene towards nucleophilic attack by the amine. nih.gov The mechanism is thought to involve the formation of a gold(I)-diene complex, which enhances the electrophilicity of the double bond, followed by intramolecular attack of the nitrogen atom. nih.gov
Base-Catalyzed Pathways: Alternatively, strong bases can catalyze the intramolecular hydroamination. This pathway typically involves:
Deprotonation: A strong base deprotonates the amine to form a more nucleophilic amide.
Intramolecular Cyclization: The resulting amide anion attacks one of the pendant alkene groups in a nucleophilic addition reaction.
Protonation: The resulting carbanion is protonated by a proton source (like the conjugate acid of the base) to yield the final product.
In some cases, the reaction can be preceded by an isomerization step, where a non-conjugated diene is converted into a conjugated system before the hydroamination occurs. researchgate.net
Mechanistic Intermediates and Transition States in Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, and this compound is an ideal substrate for forming unsaturated nitrogen heterocycles. nih.govulisboa.pt The reaction is most commonly catalyzed by ruthenium or molybdenum alkylidene complexes.
The generally accepted mechanism for RCM is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps. nih.gov For this compound, the key mechanistic features are:
Initiation: The catalyst, typically a metal alkylidene [M=CR₂], reacts with one of the terminal alkenes of the substrate in a [2+2] cycloaddition to form a metallacyclobutane intermediate.
First Productive Cycloreversion: This four-membered ring undergoes a retro-[2+2] cycloaddition to release a new metal alkylidene, now bound to the substrate, and a volatile alkene (e.g., ethylene (B1197577) if the initial catalyst was a methylidene complex).
Intramolecular [2+2] Cycloaddition: The newly formed metal alkylidene then undergoes an intramolecular [2+2] cycloaddition with the second alkene group within the same molecule. This is the key ring-closing step and forms a new, larger metallacyclobutane intermediate.
Final Cycloreversion and Catalyst Regeneration: This second metallacyclobutane intermediate fragments via a retro-[2+2] cycloaddition to release the cyclic alkene product (a tetrahydropyridine (B1245486) derivative in this case) and regenerates a metal alkylidene species (e.g., [M=CH₂]), which can then re-enter the catalytic cycle. ulisboa.ptnih.gov
The key mechanistic intermediate in this process is the metallacyclobutane . ulisboa.pt The stability and fragmentation pattern of this intermediate dictate the efficiency and selectivity of the reaction. The transition states are the high-energy points between the linear alkene/alkylidene species and the cyclic metallacyclobutane intermediates. Computational studies on related systems have shown that the stereochemistry of the final cyclic alkene (E/Z isomerism) is determined by the relative energies of the diastereomeric transition states leading to the metallacyclobutane. Steric interactions between the substituents on the substrate and the ligands on the metal catalyst within the transition state play a crucial role in controlling this selectivity. nih.gov
Radical Reaction Mechanisms (e.g., Hydrogen Atom Transfer, Intramolecular Addition)
This compound can also participate in reactions proceeding through radical intermediates. These reactions typically involve three stages: initiation, propagation, and termination.
Intramolecular Radical Addition: This pathway is analogous to the well-studied cyclization of the hex-5-enyl radical. acs.org
Radical Generation: A radical is initiated at a position that allows it to interact with the double bonds. For example, a radical initiator could abstract a hydrogen atom from a carbon atom alpha to the nitrogen, creating a more stable α-amino radical.
Intramolecular Cyclization: The generated radical can then add to one of the intramolecular double bonds. Following Baldwin's rules, a 5-exo-trig or 6-endo-trig cyclization is possible. In the case of hex-5-enyl type radicals, the 5-exo cyclization to form a five-membered ring is generally kinetically favored over the 6-endo cyclization. wikipedia.org This would lead to a substituted pyrrolidine (B122466) ring with a radical center outside the newly formed ring. Alternatively, if the radical is on the nitrogen atom (an aminyl radical), cyclization can also occur.
Quenching: The cyclized radical intermediate is then quenched, for example, by abstracting a hydrogen atom from a hydrogen donor (like a tin hydride) or through another radical termination step, to give the final product.
Hydrogen Atom Transfer (HAT): Intramolecular HAT is another potential radical pathway, where a hydrogen atom is transferred from one part of the molecule to a radical center in another part. mdpi.com
Radical Formation: A radical is generated at a specific site, for instance, on the nitrogen atom to form an aminyl radical.
Intramolecular HAT: This radical can then abstract a hydrogen atom from another position within the molecule. The feasibility of this step is governed by the thermodynamics (bond dissociation energies of the C-H vs. N-H bonds) and the geometry of the transition state. utexas.edu 1,5-HAT processes, which proceed through a six-membered, chair-like transition state, are often particularly favorable. utexas.edu For this compound, a 1,5-HAT could transfer a hydrogen from a carbon atom to the nitrogen radical, generating a carbon-centered radical.
Subsequent Reaction: This new carbon-centered radical can then undergo further reactions, such as cyclization or intermolecular trapping.
The competition between direct intramolecular addition and HAT depends on the specific reaction conditions and the nature of the radical intermediate.
Computational Chemistry Approaches
Theoretical calculations have become indispensable tools for investigating reaction mechanisms, providing insights into transient species and energetic landscapes that are often difficult to probe experimentally.
Density Functional Theory (DFT) Calculations for Reaction Energetics and Intermediates
Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. It is widely applied to study the mechanisms of organic reactions. For reactions involving this compound, DFT can provide critical data:
Reaction Energetics: DFT calculations can map out the potential energy surface of a reaction. This allows for the determination of the relative energies of reactants, products, intermediates, and transition states. The calculated activation energies (the energy difference between reactants and the transition state) can be used to predict reaction rates and compare the feasibility of different mechanistic pathways. researchgate.net For example, DFT could be used to determine whether the 5-exo or 6-endo radical cyclization is energetically more favorable.
Intermediate and Transition State Geometries: DFT can be used to optimize the three-dimensional structures of stable molecules as well as transient intermediates and transition states. This information is crucial for understanding stereoselectivity. For instance, in the RCM of a substituted this compound, DFT could model the different transition state geometries leading to E and Z isomers, explaining why one might be favored over the other. nih.gov
Vibrational Frequencies: Calculation of vibrational frequencies can confirm whether an optimized structure is a true minimum (all real frequencies) or a transition state (one imaginary frequency). These frequencies can also be used to calculate thermodynamic properties like enthalpy and entropy.
A study on the base-catalyzed intramolecular hydroamination of a related diene system successfully used DFT calculations to establish the stereochemical course of the reaction and determine the most likely reaction pathways. researchgate.net Similar approaches would be highly valuable for dissecting the hydroamination or RCM of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity (if applicable to this compound)
While DFT is excellent for studying specific points on a potential energy surface, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. nih.gov This approach can provide insights into the dynamic behavior of this compound.
Conformational Analysis: this compound is a flexible molecule with multiple rotatable bonds. MD simulations can explore the vast conformational space of the molecule to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.gov This is important because the reactivity of the molecule can be highly dependent on its conformation. For intramolecular reactions like RCM or radical cyclization, the molecule must adopt a conformation that brings the two reactive alkene ends into proximity. MD simulations could reveal the probability of the molecule adopting such a "reactive conformation."
Solvent Effects: MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the conformation and dynamics of the solute. This can be particularly important for reactions involving charged or highly polar intermediates.
Force fields specifically developed for aliphatic amines can be used to improve the accuracy of MD simulations for this class of molecules. researchgate.net
Kinetic Studies and Rate-Determining Steps in Transformations
Detailed kinetic studies and the elucidation of rate-determining steps are fundamental to understanding and optimizing the chemical transformations of this compound. However, a thorough review of publicly available scientific literature reveals a notable absence of specific experimental kinetic data, such as rate constants and activation energies, for the transformations of this particular compound. Similarly, detailed mechanistic studies that experimentally identify the rate-determining steps in its reactions are not readily found.
For the hypothetical radical cyclization of this compound, the process would likely involve the formation of a nitrogen-centered or, more commonly, a carbon-centered radical, which would then undergo intramolecular cyclization. The regioselectivity of this cyclization (i.e., the formation of a five-membered pyrrolidine ring versus a six-membered piperidine (B6355638) ring) and the stereoselectivity would be governed by the relative energies of the respective transition states.
Theoretical and computational studies on analogous systems, such as the cyclization of the hex-5-enyl radical, have provided insights into the factors that control these reactions. These studies often indicate that the 5-exo-trig cyclization to form a five-membered ring is kinetically favored over the 6-endo-trig cyclization to form a six-membered ring, in accordance with Baldwin's rules. The preference for the 5-exo pathway is attributed to a more favorable stereoelectronic alignment in the transition state. It is reasonable to extrapolate that the cyclization of a radical derived from this compound would follow a similar preference.
Without specific experimental data for this compound, any discussion of its kinetic parameters remains speculative and based on analogies to related systems. The development of a comprehensive kinetic profile and the definitive identification of rate-determining steps for its transformations would necessitate dedicated experimental and computational investigations. Such studies would likely employ techniques like stopped-flow spectroscopy, kinetic isotope effect measurements, and density functional theory (DFT) calculations to map the reaction energy profile.
Derivatives and Analogues of N Allylhex 5 En 1 Amine in Research
Synthesis of Homoallylic Amines and their Stereochemical Control
The synthesis of homoallylic amines is a cornerstone of organic chemistry, providing key intermediates for the preparation of natural products and pharmaceuticals. nih.gov N-Allylhex-5-en-1-amine and its analogues can be envisioned as precursors to imines or related species that undergo allylation reactions to form more complex homoallylic amines. The control of stereochemistry during this transformation is a significant challenge and a primary focus of modern synthetic methods. nih.gov
A variety of catalytic systems have been developed to achieve high levels of stereocontrol. For instance, the rhodium-catalyzed asymmetric allylation of aldimines with potassium allyltrifluoroborates yields enantioenriched homoallylic amines with excellent enantioselectivity. organic-chemistry.org Similarly, copper-NHC (N-heterocyclic carbene) complexes promote the enantioselective synthesis of homoallylamides from N-phosphinoylimines and (pinacolato)allylborons. organic-chemistry.org
One notable strategy involves the direct allylation of acyl hydrazones with allylboronic acids, which proceeds with very high syn-selectivity. semanticscholar.orgnih.gov This stereochemical outcome is contrary to that observed in the allylboration of simple imines and is attributed to chelation control between the acyl hydrazone and the boron reagent. semanticscholar.orgnih.gov This method is effective for both aromatic and aliphatic acyl hydrazones. nih.gov The general principle of these reactions can be extended to derivatives of this compound, where the amine is first converted to a suitable imine or hydrazone equivalent before undergoing a stereocontrolled allylation.
| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |
|---|---|---|---|---|
| Asymmetric Allylation | Rhodium Complex / Potassium Allyltrifluoroborate | Aldimines | High enantioselectivity | organic-chemistry.org |
| Enantioselective Allylation | Copper-NHC Complex / (Pinacolato)allylboron | N-Phosphinoylimines | Excellent yield and enantiomeric ratio | organic-chemistry.org |
| Direct Allylation | Allylboronic Acids | Acyl Hydrazones | High syn-diastereoselectivity via chelation control | semanticscholar.orgnih.gov |
| Three-Component Coupling | Iodine | Aldehydes, Benzyl Carbamate (B1207046), Allyltrimethylsilane | Forms protected homoallylic amines in excellent yields | organic-chemistry.org |
Formation of Nitrogen-Containing Heterocycles from Unsaturated Amine Precursors
The unsaturated framework of this compound makes it an ideal precursor for the synthesis of nitrogen-containing heterocycles, such as piperidines and pyrrolidines. These ring systems are prevalent in a vast number of biologically active alkaloids and pharmaceutical agents. beilstein-journals.org The formation of these heterocycles is typically achieved through intramolecular cyclization reactions, where the nucleophilic nitrogen atom attacks one of the carbon-carbon double bonds.
The regioselectivity of the cyclization is a key aspect, often governed by Baldwin's rules, which favor exo-trig ring closures. For a precursor like this compound, a 6-exo-trig cyclization would lead to a piperidine (B6355638) ring, while a 5-exo-trig cyclization involving the allyl group could form a pyrrolidine (B122466). The reaction can be initiated by various electrophiles or radical initiators. For example, the reaction of hex-5-enylcarbamates with benzeneselenenyl chloride induces cyclization to form 2-substituted piperidine derivatives. researchgate.net
Radical cyclizations are another powerful tool for forming these heterocyclic structures from unsaturated precursors. The hex-5-enyl radical itself is a classic system for studying the kinetics and regioselectivity of radical cyclizations. These principles are directly applicable to derivatives of this compound, where a nitrogen-centered or carbon-centered radical can initiate the ring-closing process.
Furthermore, modern synthetic methods have expanded the scope of these cyclizations. For instance, transition metal-catalyzed reactions, such as those involving palladium, can facilitate the cyclization of unsaturated amines and their derivatives under mild conditions. researchgate.net Another approach involves the cyclization of alkynyl imines, which can be prepared from amine precursors, to generate a diverse array of nitrogen heterocycles. researchgate.netsci-hub.se
| Cyclization Type | Initiator/Catalyst | Precursor Type | Product | Reference |
|---|---|---|---|---|
| Electrophilic Cyclization | Benzeneselenenyl Chloride | Hex-5-enylcarbamate | 2-Substituted Piperidine | researchgate.net |
| Radical Cyclization | Radical Initiator (e.g., AIBN, Bu3SnH) | Hex-5-enyl system | Cyclopentylmethyl radical (via 5-exo) or Cyclohexyl radical (via 6-endo) | documentsdelivered.com |
| Palladium-Catalyzed Cyclization | Palladium Catalyst | Alkynyl Imines | Various N-heterocycles (e.g., pyrroles) | researchgate.net |
| Oxidative Amination/Cyclization | Transition Metal Catalyst | Allenes | Azetidines, other heterocycles | nih.gov |
Structural Variations and their Impact on Reactivity
The reactivity of this compound derivatives in the aforementioned synthetic applications is highly dependent on their specific structure. Modifications to the carbon skeleton or the nitrogen substituent can have profound electronic and steric effects, influencing reaction rates, regioselectivity, and stereoselectivity.
Substitution on the Alkene Moieties: Introducing substituents on the double bonds of the allyl or hexenyl groups can significantly alter the course of a reaction. For example, in radical cyclizations, substituents on the hex-5-enyl chain can influence the rate and regiochemical outcome of the ring closure. documentsdelivered.com In electrophile-induced cyclizations, the stability of the resulting carbocation intermediate is affected by the substitution pattern, which in turn directs the regioselectivity of the cyclization.
Substitution on the Nitrogen Atom: The nature of the substituent on the nitrogen atom is crucial. Electron-withdrawing groups, such as sulfinyl groups, can activate an adjacent imine bond towards nucleophilic attack, facilitating highly diastereoselective additions. beilstein-journals.org The chiral N-tert-butanesulfinyl group is a particularly effective chiral auxiliary for the asymmetric synthesis of amines and subsequent conversion into enantioenriched nitrogen-containing heterocycles. beilstein-journals.org Conversely, bulky substituents on the nitrogen can sterically hinder certain reaction pathways or influence the conformational preferences of the molecule, thereby affecting the stereochemical outcome of cyclization reactions.
Advanced Applications in Synthetic Organic Chemistry
N-Allylhex-5-en-1-amine as a Key Intermediate in Complex Molecule Synthesis
This compound possesses the necessary functional groups to serve as a versatile building block in the synthesis of complex nitrogen-containing molecules, particularly heterocyclic and polycyclic alkaloids. The two terminal double bonds can be selectively functionalized or participate in cyclization reactions, while the secondary amine can be incorporated into larger molecular scaffolds.
One of the most powerful reactions for this type of diene is Ring-Closing Metathesis (RCM) . nih.gov In the presence of a suitable catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, this compound could undergo intramolecular cyclization to form a seven-membered unsaturated nitrogen heterocycle, specifically a dehydroazepane derivative. This transformation is significant as seven-membered rings are core structures in many biologically active natural products. The resulting endocyclic double bond provides a handle for further synthetic manipulations.
The following table outlines the potential RCM reaction of this compound:
| Reactant | Catalyst | Product | Ring Size |
| This compound | Grubbs Catalyst (e.g., 1st or 2nd generation) | 2,3,4,7-Tetrahydro-1H-azepine | 7-membered |
Furthermore, the amine functionality can be protected and the double bonds can be subjected to various transformations such as dihydroxylation, epoxidation, or hydroboration-oxidation to introduce new stereocenters, paving the way for the synthesis of complex targets. While direct examples of the use of this compound in total synthesis are not readily found, the strategic application of RCM on similar diallylamine (B93489) substrates is a common tactic in alkaloid synthesis. nih.gov
Development of Novel Synthetic Methodologies Based on its Reactivity
The unique arrangement of two terminal alkenes in this compound makes it an ideal substrate for the development of new synthetic methods. Beyond RCM, this compound could be employed in other metal-catalyzed reactions.
Hydroformylation , also known as the oxo process, is a reaction that adds a formyl group (-CHO) and a hydrogen atom across a double bond. wikipedia.orgmt.com Applying this reaction to this compound could lead to the formation of dialdehydes or amino-aldehydes, which are valuable synthetic intermediates. The regioselectivity of the hydroformylation (linear vs. branched aldehyde) could potentially be controlled by the choice of catalyst and ligands. tamu.edu
A hypothetical tandem hydroformylation-hydrogenation reaction could directly convert the terminal alkenes to primary alcohols, yielding a diol-amine. nih.gov Such a transformation would be a highly efficient way to generate polyfunctionalized acyclic molecules.
The table below summarizes potential hydroformylation products of this compound:
| Reaction | Reagents | Potential Products |
| Hydroformylation | CO, H₂, Rh or Co catalyst | N-(4-formylbutyl)hept-6-en-1-amine, N-allyl-7-amino-2-methylheptanal |
| Reductive Hydroformylation | CO, H₂, Rh or Co catalyst, followed by H₂/Pd | N-(5-hydroxypentyl)hexan-1-ol |
The development of catalysts that can selectively functionalize one of the two double bonds would open up further avenues for synthetic diversification, allowing for the stepwise construction of complex molecular architectures.
Applications in Asymmetric Synthesis, Including Enantioselective Transformations
The prochiral nature of this compound, with two enantiotopic allyl groups, makes it a candidate for applications in asymmetric synthesis. Enantioselective transformations could be designed to differentiate between the two double bonds, leading to the formation of chiral, non-racemic products.
Asymmetric Ring-Closing Metathesis (ARCM) , using chiral molybdenum or ruthenium catalysts, could potentially cyclize this compound to an enantioenriched dehydroazepane. researchgate.net This would be a powerful strategy for the synthesis of optically active nitrogen heterocycles.
Another potential application lies in asymmetric hydroformylation . The use of chiral ligands on the metal catalyst can induce enantioselectivity in the addition of the formyl group, leading to the formation of chiral aldehydes. While challenging, successful asymmetric hydroformylation of similar substrates has been reported. nih.gov
The following table illustrates potential enantioselective transformations of this compound:
| Asymmetric Reaction | Catalyst/Reagent | Potential Chiral Product |
| Asymmetric RCM | Chiral Ru or Mo catalyst | Enantioenriched 2,3,4,7-Tetrahydro-1H-azepine |
| Asymmetric Hydroformylation | Rh catalyst with chiral phosphine (B1218219) ligands | Enantioenriched amino-aldehydes |
| Palladium-catalyzed Asymmetric Allylic Amination | Chiral Pd catalyst | Desymmetrized amino-olefins |
Furthermore, palladium-catalyzed asymmetric allylic amination is a well-established method for the synthesis of chiral amines. nih.govnih.gov While this reaction is typically intermolecular, intramolecular variants or desymmetrization reactions on substrates like this compound could be envisioned with the development of suitable catalytic systems.
Role in Polymer Chemistry and Cyclopolymerization Research
Diallylamines are well-known monomers for cyclopolymerization . tandfonline.com This is a form of addition polymerization where the propagation step involves an intramolecular cyclization followed by an intermolecular addition. The polymerization of diallylamines typically proceeds via a radical mechanism to form polymers containing five- or six-membered rings within the polymer backbone. tandfonline.comresearchgate.net
This compound, being a 1,6-diene, is a prime candidate for cyclopolymerization. The resulting polymer would be expected to contain repeating units of substituted pyrrolidine (B122466) or piperidine (B6355638) rings. The properties of the resulting polymer, such as its solubility and thermal stability, would be influenced by the nature of the substituent on the nitrogen atom.
The general mechanism for the cyclopolymerization of a diallylamine derivative is outlined below:
| Step | Description |
| Initiation | A radical initiator generates a radical which adds to one of the double bonds of the monomer. |
| Intramolecular Cyclization | The resulting radical undergoes an intramolecular cyclization to form a five- or six-membered ring radical. |
| Propagation | The cyclic radical adds to another monomer unit, propagating the polymer chain. |
| Termination | Two radicals combine or disproportionate to terminate the polymerization. |
Research in this area could involve studying the kinetics of the cyclopolymerization of this compound, characterizing the resulting polymer's structure and properties, and exploring potential applications for the polymer, for instance, as a functional material or in biomedical applications after further modification. tsijournals.com
Future Directions and Emerging Research Avenues in N Allylhex 5 En 1 Amine Chemistry
Development of Sustainable Synthetic Routes and Catalytic Systems
The future of N-Allylhex-5-en-1-amine synthesis is geared towards green chemistry principles, emphasizing the reduction of waste, use of renewable resources, and development of recyclable catalytic systems. A significant research thrust is the move away from stoichiometric reagents and harsh reaction conditions towards catalytic processes that offer high atom economy.
Recent advancements have highlighted the potential of transition-metal catalysts for the allylic amination of alcohols and their derivatives, which are precursors for compounds like this compound. Molybdenum-based catalysts, in particular, have shown promise for their ability to facilitate these reactions under mild conditions. organic-chemistry.orgresearchgate.netbohrium.com A key area of development involves using environmentally friendly solvents, such as ethanol (B145695), to replace traditional volatile organic compounds. organic-chemistry.orgresearchgate.net
One notable approach is the molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates. researchgate.net This method provides a robust and convenient route to α,α-disubstituted allylic amines, which are structurally related to derivatives of this compound. The use of ethanol as a green solvent and a recyclable catalyst system makes this approach economically and environmentally attractive. researchgate.net The catalyst, often a combination of Mo(CO)₆ and a ligand, can be recovered through simple techniques like centrifugation and reused multiple times without a significant drop in activity. organic-chemistry.org
Future research will likely focus on expanding the substrate scope of these sustainable methods to include the direct synthesis of this compound from readily available precursors like allyl alcohol and ammonia (B1221849) or primary amines. The development of heterogeneous catalysts, such as molybdenum trioxide on a titania support (MoO₃/TiO₂), is another promising avenue, offering ease of separation and recyclability. organic-chemistry.org
Table 1: Sustainable Catalytic Systems for Allylic Amine Synthesis
| Catalyst System | Substrates | Solvent | Key Advantages | Source(s) |
|---|---|---|---|---|
| Mo(CO)₆ / Phenyl-substituted phenanthroline | Tertiary allylic carbonates, various amines | Ethanol | High yields, complete regioselectivity, recyclable catalyst, green solvent | organic-chemistry.org |
| Pd₂(dba)₃ (in situ generated PdNPs) | Vinyl cyclic carbonates, alcohols | Solvent-free | Green, economic, sustainable, easily recoverable catalyst | researchgate.net |
| MoO₃/TiO₂ | Allyl alcohol, amines | Not specified | Solid, reusable catalyst | organic-chemistry.org |
Advanced Catalyst Design for Enhanced Chemo-, Regio-, and Stereoselectivity
Achieving high levels of selectivity is a paramount goal in modern organic synthesis. For this compound and its derivatives, controlling chemo-, regio-, and stereoselectivity is crucial for accessing specific isomers and functionalized analogs with desired properties. Future research is directed towards the rational design of sophisticated catalyst systems that can precisely control the outcome of allylic substitution reactions.
Transition metal catalysis, particularly with palladium, rhodium, molybdenum, and iridium, remains at the forefront of this field. bohrium.comorganic-chemistry.orgnih.gov The selectivity of these catalysts is heavily influenced by the nature of the ligands coordinated to the metal center. The development of novel chiral ligands is a key strategy for achieving high enantioselectivity in the asymmetric synthesis of chiral allylic amines. nih.govlouisiana.edu
For instance, rhodium(I)/Josiphos catalyst systems have been successfully employed for the highly regio- and enantioselective hydroamination of allenes, yielding valuable α-chiral allylic amines. nih.gov This approach could be adapted for the synthesis of chiral derivatives of this compound. Similarly, copper-based catalysts paired with chiral ligands present an inexpensive and effective alternative for the asymmetric synthesis of N-substituted allylic amines from allylic substrates and hydroxylamines. louisiana.edu
Future work will involve:
Computational Catalyst Design: Utilizing computational chemistry to model reaction intermediates and transition states, allowing for the in-silico design of ligands that can induce high levels of selectivity.
High-Throughput Screening: Developing and employing rapid screening methods to identify optimal catalyst-ligand combinations for specific transformations related to this compound.
Switchable Catalysis: Designing catalytic systems where the selectivity (e.g., for linear vs. branched products) can be switched by tuning reaction parameters such as temperature, solvent, or additives.
Table 2: Examples of Selective Catalyst Systems in Allylic Amination
| Catalyst/Ligand System | Transformation | Selectivity Achieved | Source(s) |
|---|---|---|---|
| Rhodium(I)/Josiphos | Hydroamination of allenes | High regioselectivity (branched) and enantioselectivity | nih.gov |
| Molybdenum/2,2′-bipyridine | Allylic sulfonylation of tertiary electrophiles | High regioselectivity | researchgate.net |
| Palladium/Bidentate phosphine (B1218219) | Intermolecular oxidative amination of unactivated olefins | Excellent regio- and stereoselectivity | organic-chemistry.org |
Chemoenzymatic and Biocatalytic Approaches for this compound Production and Transformation
The intersection of chemistry and biology offers powerful tools for synthesis. Chemoenzymatic and biocatalytic methods are emerging as highly attractive, sustainable alternatives for the production and modification of amines. nih.gov These approaches leverage the exquisite selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions.
The biocatalytic toolbox for chiral amine synthesis has expanded considerably and includes enzymes such as:
ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, producing chiral amines with high enantiomeric purity. wiley.com
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes catalyze the reduction of imines to form amines. They can be used in cascade reactions to convert carbonyl compounds or even carboxylic acids directly into valuable chiral amines. researchgate.netresearchgate.net
Amine Dehydrogenases (AmDHs): Engineered versions of these enzymes allow for the direct asymmetric amination of ketones using ammonia. nih.gov
Protein engineering and directed evolution are powerful techniques that will be central to this research avenue. youtube.com By modifying the active sites of existing enzymes, researchers can expand their substrate scope to accept the specific precursors of this compound and enhance their stability and activity under process conditions. The discovery of new enzymes from diverse natural sources through metagenomic screening will also continue to enrich the biocatalytic toolbox. youtube.com These bio-inspired approaches hold the promise of creating highly efficient, selective, and green manufacturing routes for this compound and a wide array of related nitrogen-containing compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
